2-chloro-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}pyridine-3-carboxamide
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Overview
Description
- It contains a pyridine ring fused with a benzoxazole ring, along with a carboxamide group and chlorine substituents.
- The compound’s aromatic nature arises from the presence of 10 π-electrons, making it chemically interesting .
2-chloro-N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}pyridine-3-carboxamide: is a complex heterocyclic compound with an intriguing structure.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves the condensation of appropriate precursors.
- Industrial production methods likely rely on efficient and scalable synthetic pathways, but detailed information remains proprietary.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction reactions could yield reduced forms of the compound.
Substitution: Chlorine atoms may be replaced by other functional groups.
Common Reagents and Conditions: These would depend on the specific reaction. For example, reagents like reducing agents (e.g., LiAlH₄), oxidizing agents (e.g., KMnO₄), and nucleophiles (e.g., Grignard reagents) could be involved.
Major Products: These would vary based on the reaction conditions and starting materials.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for designing novel organic molecules.
Biology: It might exhibit biological activity due to its aromatic nature. Further studies are needed to explore its potential as a drug lead or probe.
Medicine: Investigating its pharmacological properties could reveal therapeutic applications.
Industry: Its synthesis and applications could impact the pharmaceutical and fine chemical industries.
Mechanism of Action
- Unfortunately, specific details about its mechanism of action are not readily available. Further research is needed to elucidate how it interacts with biological targets.
Comparison with Similar Compounds
Uniqueness: The combination of pyridine, benzoxazole, and carboxamide moieties sets this compound apart.
Similar Compounds: While I don’t have a direct list, related compounds might include other indole derivatives, pyridine-based molecules, and benzoxazole-containing compounds.
Properties
Molecular Formula |
C23H20ClN3O2 |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
2-chloro-N-[2-methyl-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C23H20ClN3O2/c1-13(2)15-8-9-20-19(11-15)27-23(29-20)16-7-6-14(3)18(12-16)26-22(28)17-5-4-10-25-21(17)24/h4-13H,1-3H3,(H,26,28) |
InChI Key |
SMKNCNOFQGQVOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(C)C)NC(=O)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
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